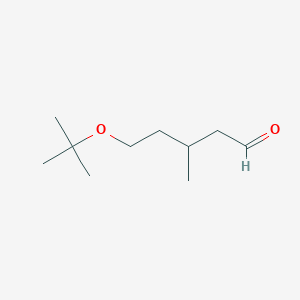
5-tert-Butoxy-3-methylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butoxy-3-methylpentanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a tert-butoxy group and a methyl group attached to a pentanal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butoxy-3-methylpentanal can be achieved through several methods. One common approach involves the reaction of 3-methylpentanal with tert-butyl alcohol in the presence of an acid catalyst. This reaction typically proceeds via an acid-catalyzed etherification process, where the hydroxyl group of the alcohol reacts with the aldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butoxy-3-methylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 5-tert-Butoxy-3-methylpentanoic acid.
Reduction: 5-tert-Butoxy-3-methylpentanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
5-tert-Butoxy-3-methylpentanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used as a probe in NMR studies to investigate macromolecular complexes.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 5-tert-Butoxy-3-methylpentanal depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The tert-butoxy group can also participate in various substitution reactions, where it is replaced by other functional groups.
Comparison with Similar Compounds
Similar Compounds
3-Methylpentanal: Lacks the tert-butoxy group, making it less sterically hindered.
5-tert-Butoxy-3-methylpentanoic acid: The oxidized form of 5-tert-Butoxy-3-methylpentanal.
5-tert-Butoxy-3-methylpentanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both a tert-butoxy group and a methyl group on the pentanal backbone. This combination of functional groups imparts distinct reactivity and steric properties, making it a valuable compound in various chemical transformations and applications.
Properties
CAS No. |
52223-74-2 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
3-methyl-5-[(2-methylpropan-2-yl)oxy]pentanal |
InChI |
InChI=1S/C10H20O2/c1-9(5-7-11)6-8-12-10(2,3)4/h7,9H,5-6,8H2,1-4H3 |
InChI Key |
UAKMQOLNWNDAFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(C)(C)C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


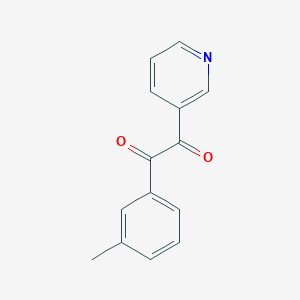

![8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B14653988.png)
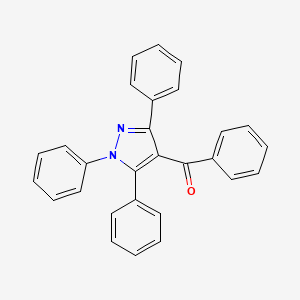
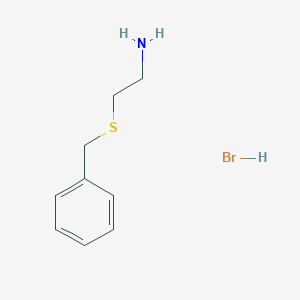

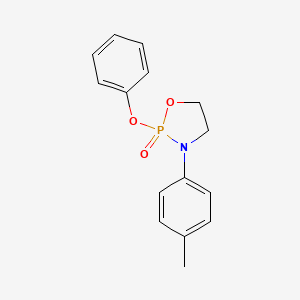
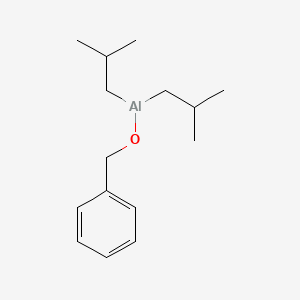
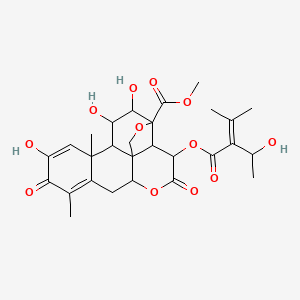
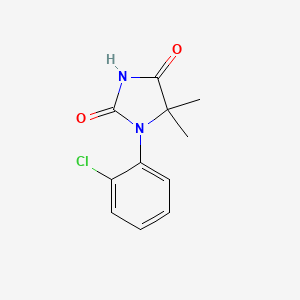
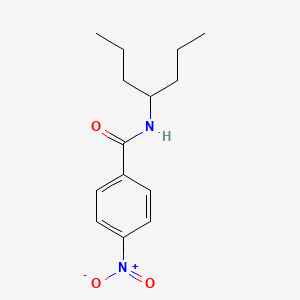
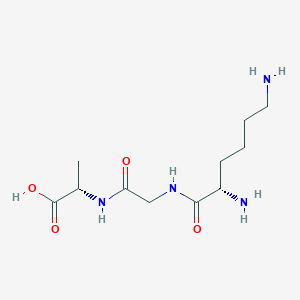
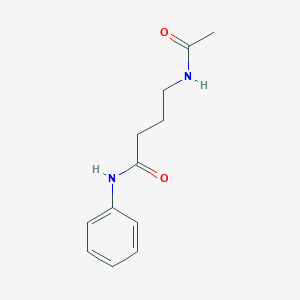
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
